![molecular formula C15H16N4 B2512940 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indol CAS No. 107401-00-3](/img/structure/B2512940.png)

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

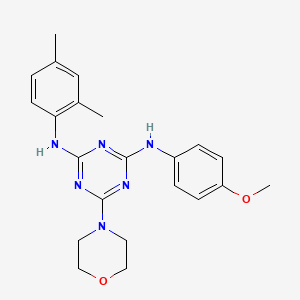

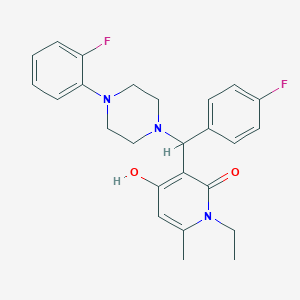

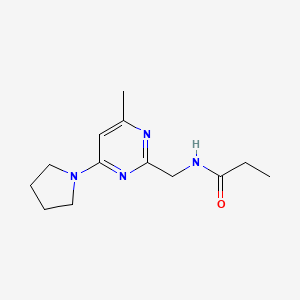

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is a chemical compound that has been studied for its potential biological activities . It is characterized by a tricyclic 5H-pyrimido[5,4-b]indole system connected through an alkyl chain to a phenylpiperazine (PP) moiety .

Synthesis Analysis

The synthesis of pyrimido[5,4-b]indole derivatives involves various methods. One approach involves the annulation of a pyrimidine ring to 2-aminoindoles . Another method involves the glycosylation of 4,6-dichloropyrimido[5,4-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis

The molecular formula of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is C15H16N4. The structure of related compounds has been confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving pyrimido[5,4-b]indole derivatives are diverse. Depending on the synthons used for assembling the target structure, three main approaches to the synthesis of pyrimido-[1,2-a]indoles can be distinguished: annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .Physical And Chemical Properties Analysis

The molecular weight of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is 252.321. More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indol-Derivate haben sich als vielversprechende antivirale Wirkstoffe erwiesen. Forscher haben ihr Potenzial gegen verschiedene Viren, einschließlich HIV-1, untersucht. Molekular-Docking-Studien und In-vitro-Assays haben ihre inhibitorischen Wirkungen auf die Virusreplikation aufgezeigt .

Organokatalyse und Synthetische Chemie

Forscher haben this compound-Derivate in der Organokatalyse eingesetzt. Zum Beispiel dienen sie als Bausteine für die Synthese enantiomerenangereicherter Piperidine. Diese Reaktionen sind entscheidend für die Medikamentenentwicklung und die Synthese von Naturstoffen .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes

Mode of Action

It’s known that the compound’s structure allows it to interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the particular targets involved.

Biochemical Pathways

Similar compounds have been found to influence various physiological processes . The exact pathways and downstream effects would depend on the specific targets of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antifungal and hypoglycemic activity . The specific effects of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole would depend on its targets and mode of action.

Zukünftige Richtungen

The future directions for research on 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole and related compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, some pyrimido[5,4-b]indole derivatives have shown antifungal and hypoglycemic activity, as well as potential effectiveness in the treatment of atherosclerosis .

Biochemische Analyse

Biochemical Properties

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent NFκB activator, selectively stimulating Toll-like receptor 4 (TLR4) in human and mouse cells . This interaction suggests that 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole may play a significant role in immune response modulation .

Cellular Effects

In cellular contexts, 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole has been shown to influence cell function. It has been reported to stimulate innate immune cells with minimal toxicity . Furthermore, it has been associated with the production of cytokines, such as IL-6 and interferon γ-induced protein 10 (IP-10) .

Molecular Mechanism

At the molecular level, 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole exerts its effects through binding interactions with biomolecules and modulation of gene expression. For example, it has been suggested to bind primarily to MD-2 in the TLR4/MD-2 complex . This binding interaction triggers a cascade of intracellular events, leading to the activation of NFκB and the production of cytokines .

Temporal Effects in Laboratory Settings

It has been suggested that this compound exhibits stability over time .

Eigenschaften

IUPAC Name |

4-piperidin-1-yl-5H-pyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-4-8-19(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTZFBVQTCNNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2512857.png)

![5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2512859.png)

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2512864.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2512869.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512871.png)

![3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2512872.png)

![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2512877.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/no-structure.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512880.png)